1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including the formation of sulfonyl chlorides, piperidine coupling, and subsequent modifications. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized through coupling and substitution reactions, showcasing the complexity and versatility of sulfonamide synthesis methods (H. Khalid et al., 2013).
Molecular Structure Analysis
The structural analysis of such compounds typically involves spectroscopic methods and, in some cases, crystallography. The structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography, highlighting the importance of structural elucidation in understanding the properties and reactivity of these molecules (M. Berredjem et al., 2010).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further modification. For instance, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines demonstrates the diverse reactivity of sulfonamide-containing compounds (Thomas G. Back et al., 2000).
Scientific Research Applications
Antibacterial Agents
Research on pyrido(2,3-d)pyrimidine derivatives, including compounds with substituted piperazinyl groups, has shown significant antibacterial activity, especially against gram-negative bacteria. This indicates the potential of similar compounds, like the one , in developing new antibacterial drugs (Matsumoto & Minami, 1975).
Synthesis and Biological Activity
Studies on the synthesis of biologically active derivatives of piperidine show the diverse biological activities that piperidine-based compounds can exhibit. For instance, O-substituted derivatives of sulfonamides bearing piperidine nucleus have shown promising activity against enzymes like butyrylcholinesterase, suggesting potential therapeutic applications (Khalid et al., 2013).
Potent and Selective Agonists
The development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists highlights the importance of such compounds in modulating receptor activity, with implications for treating diseases related to receptor dysregulation (Hu et al., 2001).
Anticancer Agents
The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as anticancer agents point to the significant potential of piperidine derivatives in cancer therapy. Certain compounds have shown strong anticancer activity, underscoring the therapeutic potential of structurally related compounds (Rehman et al., 2018).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity reveals the capacity of piperidine-based compounds to inhibit key enzymes, suggesting potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1990).
properties
IUPAC Name |
1-[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-27-17-6-5-15(13-16(17)19(24)21-9-3-2-4-10-21)28(25,26)22-11-7-14(8-12-22)18(20)23/h5-6,13-14H,2-4,7-12H2,1H3,(H2,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWCTADXQAOTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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